(-)-Xestospongin C is a marine natural product that belongs to a class of compounds known as xestospongins. It was first isolated from sponges in the Pacific Ocean and has garnered attention due to its pharmacological properties, particularly as an inhibitor of inositol trisphosphate-mediated calcium signaling. This compound exhibits potential therapeutic applications, especially in the context of cancer and cardiovascular diseases.
The synthesis of xestospongin C has been explored through various asymmetric synthetic strategies. One notable approach involves the use of chiral starting materials and specific reaction conditions that favor the formation of the desired stereoisomer.
Recent advancements in synthetic methodologies have improved the efficiency and yield of xestospongin C production. For instance, asymmetric epoxidation has been utilized to enhance stereoselectivity and material efficiency in synthetic routes. A significant focus has been on optimizing protecting group strategies to minimize material loss during synthesis .
The molecular structure of xestospongin C features a complex arrangement that includes multiple stereocenters. Its chemical formula is . The compound exhibits a macrocyclic structure that is characteristic of many natural products derived from marine sources.
Xestospongin C primarily acts as an inhibitor of inositol 1,4,5-trisphosphate receptors, blocking calcium release from intracellular stores. This action can be quantified through various experimental setups where cellular responses to agonists are measured in the presence of xestospongin C.
In vitro studies have demonstrated that xestospongin C effectively inhibits calcium influx induced by agents like thapsigargin and ionomycin. The concentration-dependent effects have been noted at micromolar levels, showcasing its potency as a pharmacological agent .
The mechanism by which xestospongin C exerts its effects involves the blockade of inositol trisphosphate receptors on the endoplasmic reticulum. By preventing calcium release into the cytosol, xestospongin C disrupts various signaling pathways that rely on calcium mobilization.
Experimental data indicate that xestospongin C can significantly reduce intracellular calcium levels during stimulation with ATP or other agonists. Studies have shown that pre-treatment with xestospongin C leads to a marked decrease in calcium re-addition responses following receptor activation .
Relevant analyses indicate that modifications to its structure can influence both solubility and biological activity, making it an interesting subject for further research into analog development .
Xestospongin C has several scientific uses:
(-)-Xestospongin C functions as a high-affinity, membrane-permeable antagonist of Inositol 1,4,5-trisphosphate (IP3) receptors. It specifically binds to the IP3 receptor on the endoplasmic reticulum, competitively inhibiting IP3-induced Ca²⁺ mobilization. In permeabilized guinea pig ileal smooth muscle cells, (-)-xestospongin C (3 μM) abolished contractions triggered by IP3 or carbachol (an IP3-generating agonist), while contractions induced by caffeine (a ryanodine receptor agonist) remained unaffected [1]. Similarly, in β-escin-permeabilized RBL-2H3 mast cells, (-)-xestospongin C (3–10 μM) blocked IP3-mediated depletion of endoplasmic reticulum Ca²⁺ stores, as measured by mag-fura-2 fluorescence [3]. This direct receptor antagonism occurs with an IC₅₀ of 358 nM against IP3-induced Ca²⁺ release in cerebellar microsomes, establishing it as one of the most potent IP3 receptor inhibitors identified [2] [6]. Critically, this antagonism occurs without competitive binding at the IP3 recognition site, suggesting an allosteric mechanism that alters the receptor’s channel gating properties [4].
Table 1: Pharmacological Profile of (-)-Xestospongin C on Calcium Signaling Pathways
| Target | Experimental System | Effect | IC₅₀/Potency | Citation |
|---|---|---|---|---|
| IP3 Receptor | Cerebellar microsomes | Inhibition of IP3-induced Ca²⁺ release | 0.35 µM | [2][6] |
| IP3 Receptor | Permeabilized smooth muscle | Inhibition of carbachol/IP3 contractions | Complete at 3 µM | [1] |
| Voltage-Dependent Ca²⁺ Channel | Guinea pig ileal myocytes | Inhibition of Ba²⁺ currents | 0.63 µM | [1] |
| Voltage-Dependent K⁺ Channel | Guinea pig ileal myocytes | Reduction of K⁺ currents | 0.13 µM | [1] |
| Ryanodine Receptor | PC12 cells | No effect on Ca²⁺ release | >10 µM (inactive) | [4] |
The selectivity of (-)-xestospongin C for IP3 receptors over ryanodine receptors arises from its unique macrocyclic bis-1-oxaquinolizidine structure. Molecular studies reveal that (-)-xestospongin C binds to a regulatory domain distinct from the IP3 binding pocket, inducing conformational changes that stabilize the receptor’s closed state. This contrasts with heparin, a classical IP3 receptor inhibitor, which competes directly for the IP3 binding site [4]. The structural specificity is evidenced by its 30-fold lower potency against ryanodine receptors (IC₅₀ >10 μM) compared to IP3 receptors [2] [4]. However, this selectivity is context-dependent: In intact cells (non-permeabilized), (-)-xestospongin C loses receptor specificity due to parallel inhibition of plasma membrane ion channels. For example, in guinea pig ileal myocytes, it suppresses voltage-dependent Ca²⁺ channels (IC₅₀ = 0.63 μM) and K⁺ channels (IC₅₀ = 0.13 μM) at concentrations overlapping those inhibiting IP3 receptors (3–10 μM) [1] [6]. Thus, while truly selective in permeabilized systems or microsomes, its actions in intact cells reflect "off-target" effects on voltage-gated channels.
(-)-Xestospongin C indirectly inhibits store-operated calcium entry by preventing endoplasmic reticulum Ca²⁺ store depletion, a prerequisite for activating capacitative calcium entry. In anti-DNP IgE-sensitized RBL-2H3 mast cells, antigen (DNP-HSA) stimulation triggers IP3-dependent store depletion, followed by sustained Ca²⁺ influx via store-operated channels. Pretreatment with (-)-xestospongin C (10 μM) abolished both the initial Ca²⁺ transient and the subsequent capacitative calcium entry phase. Crucially, this inhibition was specific to receptor-linked capacitative calcium entry: Thapsigargin-induced capacitative calcium entry (which directly depletes stores by inhibiting sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase) remained unaffected [3]. This demonstrates that (-)-xestospongin C’s suppression of capacitative calcium entry is secondary to IP3 receptor blockade, not a direct effect on store-operated channels. In human T lymphocytes, (-)-xestospongin C enhances Ca²⁺ retention within the endoplasmic reticulum during store-operated calcium entry activation, limiting cytosolic Ca²⁺ elevation and downstream signaling. This directly impaired interleukin-2 production and T-cell proliferation, highlighting the physiological relevance of IP3 receptor modulation for store-operated calcium entry dynamics [8].
Although (-)-xestospongin C does not directly inhibit sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase, it indirectly influences sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase function by altering endoplasmic reticulum Ca²⁺ load. By blocking IP3 receptor-mediated Ca²⁺ leakage, (-)-xestospongin C promotes greater Ca²⁺ accumulation within the endoplasmic reticulum. In T lymphocytes, this manifests as enhanced Ca²⁺ retention during store-operated calcium entry, detectable as reduced Ca²⁺ release upon cyclopiazonic acid (sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase inhibitor) application after (-)-xestospongin C pretreatment [8]. Paradoxically, at submicromolar concentrations (<700 nM), (-)-xestospongin C may inhibit sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase in certain cell types, leading to endoplasmic reticulum store depletion. For example, in HL60 leukemia cells, 300–1000 nM (-)-xestospongin C induced endoplasmic reticulum stress and activated the unfolded protein response, consistent with sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase inhibition or dysregulation. This low-concentration effect triggered monocytic differentiation via extracellular signal-regulated kinase pathway activation [5]. Thus, (-)-xestospongin C’s impact on sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase is primarily indirect through IP3 receptor modulation but may involve direct sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase interaction at specific concentrations or in specific cell types, warranting further investigation.
Table 2: Functional Consequences of (-)-Xestospongin C-Mediated Calcium Modulation
| Cellular Process | Cell Type | (-)-Xestospongin C Effect | Mechanistic Basis | Citation |
|---|---|---|---|---|
| Mast Cell Degranulation | RBL-2H3 Mast Cells | Inhibition of β-hexosaminidase release | Block of IP3R → Reduced CCE → Loss of sustained [Ca²⁺]i | [3] |
| T Cell Activation | Human T Lymphocytes | Reduced IL-2 production and proliferation | Enhanced ER Ca²⁺ retention → Attenuated SOCE and cytosolic Ca²⁺ signals | [8] |
| Leukemia Differentiation | HL60 Myeloid Cells | G1 cell cycle arrest; CD14+ monocytic differentiation | Putative SERCA inhibition → ER stress → ERK pathway activation | [5] |
| Smooth Muscle Contraction | Guinea Pig Ileum | Inhibition of carbachol-induced contraction | IP3R blockade; VDCC/K⁺ channel inhibition | [1] |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5